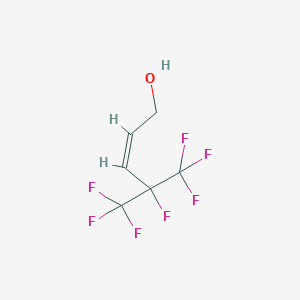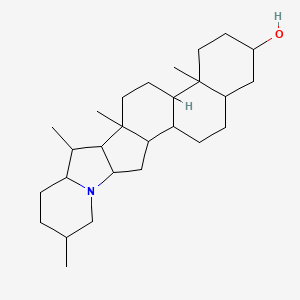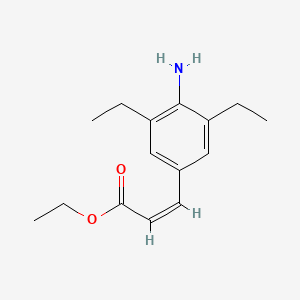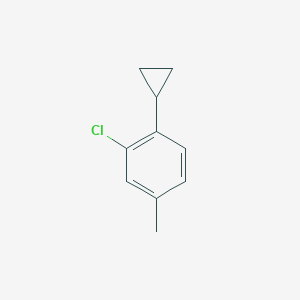
BDP R6G hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP R6G hydrazide is a borondipyrromethene dye whose absorption and emission spectra resemble those of rhodamine 6G. This hydrazide is a carbonyl-reactive compound that is useful for the labeling of aldehydes, ketones, and most carbohydrates (oxidized with periodate) . It is widely used in various scientific research applications due to its excellent photostability and high fluorescence quantum yield .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDP R6G hydrazide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and hydrazine derivatives. The synthesis typically involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions.
Introduction of Hydrazide Group: The hydrazide group is introduced by reacting the BDP core with hydrazine or its derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Synthesis of BDP Core: Using industrial reactors to produce the BDP core in large quantities.
Hydrazide Functionalization: Introducing the hydrazide group through controlled reactions in industrial-scale equipment.
Análisis De Reacciones Químicas
Types of Reactions
BDP R6G hydrazide undergoes several types of chemical reactions, including:
Carbonyl Addition Reactions: Reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of mild acids or bases.
Oxidizing Agents: Periodate is commonly used to oxidize carbohydrates before labeling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Labeled Carbohydrates: Resulting from the reaction with oxidized carbohydrates.
Aplicaciones Científicas De Investigación
BDP R6G hydrazide is extensively used in various scientific research fields, including:
Chemistry: Used as a fluorescent label for detecting and quantifying carbonyl compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes and sensors
Mecanismo De Acción
BDP R6G hydrazide exerts its effects through its carbonyl-reactive hydrazide group. The hydrazide group reacts with carbonyl compounds to form stable hydrazone bonds. This reaction is facilitated by the borondipyrromethene core, which enhances the compound’s fluorescence properties. The molecular targets include aldehydes, ketones, and oxidized carbohydrates .
Comparación Con Compuestos Similares
Similar Compounds
BDP TR hydrazide: Another borondipyrromethene dye with similar carbonyl-reactive properties.
Cyanine3 hydrazide: A carbonyl-reactive dye for Cy3 channel.
BDP R6G carboxylic acid: A free carboxylic acid derivative of BDP R6G
Uniqueness
BDP R6G hydrazide is unique due to its high fluorescence quantum yield, excellent photostability, and specific reactivity towards carbonyl compounds. These properties make it highly suitable for various labeling applications in scientific research .
Propiedades
Fórmula molecular |
C18H18BClF2N4O |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H |
Clave InChI |
QEUBCPGVPKSGMU-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)


![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)



